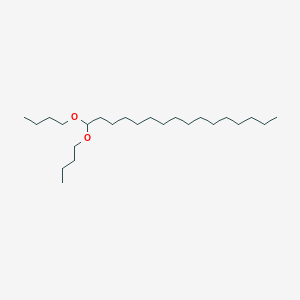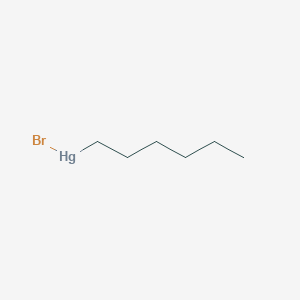
Hexylmercury bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylmercury bromide is a chemical compound that is widely used in scientific research due to its unique properties. It is a type of organomercury compound that is synthesized through a specific chemical process. This compound has been extensively studied for its potential applications in various fields of research, including biochemistry, physiology, and environmental science.
Applications De Recherche Scientifique
Hexylmercury bromide has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical and physiological studies, where it is used to label proteins and nucleic acids. This compound is also used in environmental science research to study the effects of mercury pollution on aquatic ecosystems. Additionally, hexylmercury bromide is used in the development of new drugs and therapies for various diseases.
Mécanisme D'action
Hexylmercury bromide exerts its effects by binding to sulfhydryl groups in proteins and enzymes, which results in the inhibition of their activity. This mechanism of action is similar to other organomercury compounds, such as methylmercury, which is known to be toxic to humans and animals. However, the toxicity of hexylmercury bromide is much lower than that of methylmercury, making it a safer alternative for use in scientific research.
Effets Biochimiques Et Physiologiques
Hexylmercury bromide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in various metabolic pathways, including glycolysis and the Krebs cycle. This compound has also been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system. Additionally, hexylmercury bromide has been found to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hexylmercury bromide is its low toxicity compared to other organomercury compounds. This makes it a safer alternative for use in scientific research. Additionally, hexylmercury bromide is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of hexylmercury bromide in scientific research. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, hexylmercury bromide can be expensive to synthesize, which can limit its availability for use in research.
Orientations Futures
There are several future directions for research on hexylmercury bromide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to better understand the biochemical and physiological effects of hexylmercury bromide, as well as its potential applications in drug development and environmental science. Finally, research is needed to explore the potential risks and benefits of using hexylmercury bromide in scientific research, particularly in terms of its toxicity and environmental impact.
Conclusion:
Hexylmercury bromide is a unique and valuable compound for use in scientific research. It has a wide range of applications in various fields, including biochemistry, physiology, and environmental science. While there are some limitations to its use, hexylmercury bromide is a safe and convenient reagent that can provide valuable insights into the mechanisms of various biological processes. Further research is needed to fully explore the potential of this compound and to ensure its safe and responsible use in scientific research.
Méthodes De Synthèse
Hexylmercury bromide is synthesized through a specific chemical process that involves the reaction of mercury with hexylbromide. This reaction is carried out under controlled conditions to ensure the purity and stability of the resulting compound. The synthesis method is critical in determining the quality and properties of the hexylmercury bromide, which is essential for its use in scientific research.
Propriétés
Numéro CAS |
18431-36-2 |
|---|---|
Nom du produit |
Hexylmercury bromide |
Formule moléculaire |
C6H13BrHg |
Poids moléculaire |
365.66 g/mol |
Nom IUPAC |
bromo(hexyl)mercury |
InChI |
InChI=1S/C6H13.BrH.Hg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
AOODJDXHIRGJTC-UHFFFAOYSA-M |
SMILES |
CCCCCC[Hg]Br |
SMILES canonique |
CCCCCC[Hg]Br |
Autres numéros CAS |
18431-36-2 |
Synonymes |
HEXYLMERCURYBROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

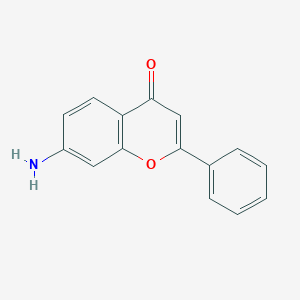
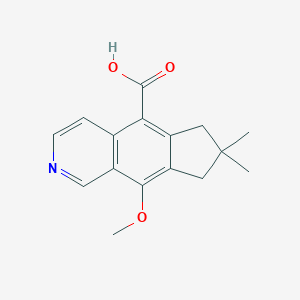
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)

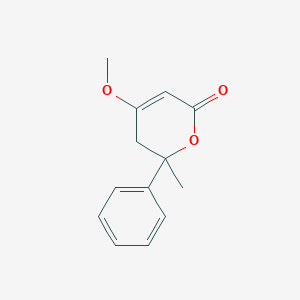
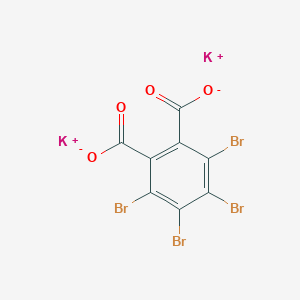
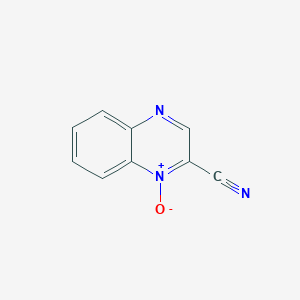
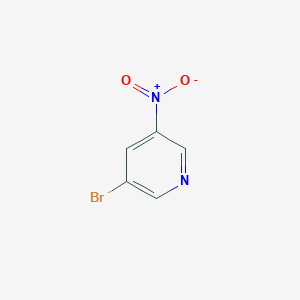
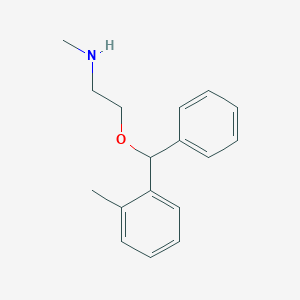
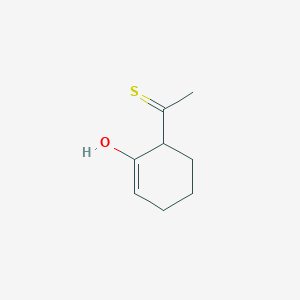
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)
